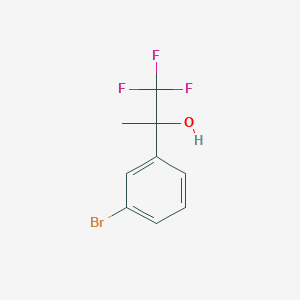

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-8(14,9(11,12)13)6-3-2-4-7(10)5-6/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFHTONABRSTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is an organofluorine compound notable for its unique structural features, including a brominated phenyl group and a trifluoromethyl group. These characteristics confer distinct chemical properties that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is . The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. The bromine atom may participate in halogen bonding, potentially affecting the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 305.09 g/mol |

| Melting Point | Not explicitly defined |

| Solubility | Soluble in organic solvents |

| Functional Groups | Alcohol, Bromine, Trifluoromethyl |

The biological activity of 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol is thought to arise from its interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group not only enhances lipophilicity but may also influence the compound's binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated efficacy against various bacterial and fungal strains. Preliminary studies suggest that 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol may possess antimicrobial properties due to its structural features.

Anticancer Activity

There is emerging evidence that organofluorine compounds can exhibit anticancer properties. For example, studies on structurally related compounds have shown potential in inhibiting cancer cell proliferation. Further investigation into the specific mechanisms by which 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol affects cancer cells is warranted.

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol can be compared with other related compounds to understand how structural variations influence activity:

| Compound | Activity |

|---|---|

| 2-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-ol | Moderate antibacterial activity |

| 3-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol | High antifungal activity |

| 2-(4-Methoxyphenyl)-1,1,1-trifluoropropan-2-ol | Reduced solubility; varied reactivity |

Study on Antimicrobial Activity

In a recent study evaluating the antimicrobial properties of various organofluorine compounds, 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.

Anticancer Screening

A screening program assessed the cytotoxic effects of 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol on human breast cancer cell lines (MCF-7). Results showed an IC50 value of 15 µM after 48 hours of exposure. Further studies are necessary to elucidate the underlying mechanisms of action.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₈BrF₃O

- CAS Number: Not explicitly listed in the provided evidence, but commercial availability is confirmed (e.g., CymitQuimica offers it in quantities ranging from 50 mg to 5 g at prices between €107 and €2,582) .

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol

Structural Differences : The bromine substituent is located at the 2-position of the phenyl ring instead of the 3-position.

Impact on Properties :

- Electronic Effects : Proximity of bromine to the trifluoromethyl group may alter electron-withdrawing effects, influencing acidity of the hydroxyl group.

Synthesis : Prepared via enantioselective methods involving chiral catalysts, as demonstrated in the synthesis of atropisomeric biphenyl scaffolds .

Non-Fluorinated Analogs: 3-(2-Bromophenyl)propan-1-ol

Structural Differences : Lacks the trifluoromethyl group and features a primary alcohol instead of a tertiary alcohol.

Impact on Properties :

- Lipophilicity : Reduced compared to the fluorinated analog, affecting membrane permeability in biological applications.

- Reactivity : The primary alcohol is more susceptible to oxidation or esterification.

Synthesis : Produced via reduction of 3-(2-bromophenyl)propionic acid, yielding a colorless oil with 95% purity .

Trifluoromethyl-Substituted Derivatives: 3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol

Structural Differences: Incorporates an aminoethyl group linked to a 4-chlorophenyl ring. Impact on Properties:

- Solubility: Increased polarity due to the amino group improves aqueous solubility. Availability: Discontinued commercially but historically used in targeted therapeutic research .

Heterocyclic Derivatives: (2S)-2-{6'-[(6-Aminopyridin-3-yl)sulfonyl]-2'-(phenylamino)-2,3'-bipyridin-5-yl}-1,1,1-trifluoropropan-2-ol

Structural Differences: Contains a bipyridine core with sulfonyl and phenylamino substituents. Impact on Properties:

- Complexity : The extended aromatic system and sulfonyl group enhance binding affinity to biological targets (e.g., enzymes).

- Molecular Weight : Higher molecular weight (C₂₄H₂₀F₃N₅O₃S, 539.5 g/mol) limits blood-brain barrier penetration .

Data Tables

Table 1: Structural and Commercial Comparison of Key Compounds

Table 2: Impact of Substituents on Physicochemical Properties

Research Implications

- Pharmaceutical Development : Fluorinated analogs like 2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol are prioritized for their metabolic stability in drug candidates .

- Material Science : Bromine substituents enable cross-coupling reactions for constructing complex polymers or ligands .

- Regulatory Considerations : Brominated alcohols face scrutiny under regulations like RoHS, necessitating thorough toxicity profiling .

Preparation Methods

Direct Synthesis via Nucleophilic Addition to Trifluoropropanone Derivatives

One of the primary synthetic routes to 2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol involves nucleophilic addition of aryl nucleophiles to trifluoropropanone or its derivatives.

A racemic mixture of 2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol (1.7 g, 6.3 mmol) was prepared by reaction with appropriate aryl precursors followed by work-up involving extraction with ethyl acetate and washing with saturated sodium bicarbonate and brine. The organic layer was dried and purified by flash chromatography on silica gel using a hexane-ethyl acetate solvent system (4:1) to isolate the product with good purity.

The reaction mixture was stirred at room temperature for 2 hours before concentration and chromatographic purification steps, indicating mild reaction conditions suitable for sensitive trifluoromethylated alcohols.

Tandem Cycloisomerization/Hydroxyalkylation Using N-Propargylamides and Trifluoropyruvates

A more recent and efficient method involves a tandem catalytic cycloisomerization and hydroxyalkylation reaction catalyzed by Lewis acids such as Zn(OTf)2.

The method uses N-propargylamides as substrates reacting with trifluoropyruvates to form trifluoromethylated tertiary alcohols, including derivatives structurally related to 2-(3-bromophenyl)-1,1,1-trifluoropropan-2-ol.

Key reaction parameters optimized include:

Parameter Optimal Condition Yield (%) Catalyst 15 mol% Zn(OTf)2 83 Solvent 1,2-Dichloroethane (DCE) - Temperature 70 °C - Reaction Time 12 hours - Substrate Ratio N-propargylamide (0.3 mmol) to trifluoropyruvate (0.36 mmol) - The reaction proceeds via activation of the alkyne by the Lewis acid, followed by intramolecular cyclization to form an oxazoline intermediate, which subsequently undergoes carbonyl-ene reaction with trifluoropyruvate to yield the trifluoromethylated tertiary alcohol product.

This method demonstrates broad substrate scope, including arylamides with electron-withdrawing and electron-donating groups, heteroarylamides, and aliphatic amides, with yields ranging from moderate to good (48–86%).

Purification and Characterization

Purification typically involves extraction with ethyl acetate, washing with aqueous bicarbonate and brine, drying over magnesium sulfate, and flash chromatography on silica gel using hexane-ethyl acetate mixtures.

Characterization data including ^1H, ^13C, and ^19F NMR spectra, as well as high-resolution mass spectrometry (HRMS), confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Substrates | Catalyst | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic addition to trifluoropropanone | 3-Bromophenyl derivatives, trifluoropropanone | None (stoichiometric reagents) | Room temperature, 2 h | Not explicitly stated | Mild conditions, requires chromatographic purification |

| Tandem cycloisomerization/hydroxyalkylation | N-propargylamides, trifluoropyruvates | Zn(OTf)2 (15 mol%) | 70 °C, 12 h, DCE solvent | 48–86 | Broad substrate scope, catalytic, operationally simple, gram-scale feasible |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves bromination of a phenylpropanone precursor followed by reduction. For example, bromination of 3-phenyl-1,1,1-trifluoropropan-2-one with bromine under controlled stoichiometry (1:1 molar ratio) yields the brominated intermediate. Subsequent reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C minimizes over-reduction or elimination by-products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Key steps include monitoring reaction progress via TLC and optimizing pH to stabilize the alcohol product .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol?

- Methodological Answer :

- ¹H/¹³C NMR : The tertiary alcohol proton (δ ~2.5 ppm, singlet) and trifluoromethyl group (δ ~120 ppm in ¹³C NMR) are diagnostic. The 3-bromophenyl moiety shows aromatic protons as a doublet (δ ~7.3–7.6 ppm) and a deshielded carbon (δ ~130 ppm) adjacent to bromine.

- IR : Stretching frequencies for -OH (broad ~3300 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups.

- HRMS : Molecular ion peak at m/z 282.98 (C₉H₈BrF₃O⁺) validates the molecular formula. Cross-referencing with computational spectral libraries (e.g., PubChem data) enhances accuracy .

Q. What are the key stability considerations for storing 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol, and how does humidity affect its integrity?

- Methodological Answer : The compound is hygroscopic due to the hydroxyl group. Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. LC-MS analysis detects hydrolysis products (e.g., ketone formation) under high humidity, necessitating desiccant use during storage .

Advanced Research Questions

Q. How do electronic effects of the 3-bromophenyl and trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the adjacent carbon, enhancing SN2 reactivity. However, steric hindrance from the bulky 3-bromophenyl group may reduce accessibility. Computational studies (DFT at B3LYP/6-31G* level) show partial positive charge localization on the tertiary carbon. Experimental validation involves reacting the compound with nucleophiles (e.g., NaN₃ in DMF) and monitoring kinetics via GC-MS. Contrast with analogs (e.g., 2-(4-Bromophenyl) derivative) reveals meta-substitution’s steric vs. electronic trade-offs .

Q. How can researchers resolve contradictions in reported biological activity data for 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol across enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Systematic comparison includes:

- Enzyme Source : Test recombinant vs. tissue-extracted enzymes (e.g., cytochrome P450 isoforms).

- Solvent Effects : Replace DMSO with aqueous buffers (≤1% DMSO) to avoid artifactual inhibition.

- Control Experiments : Use known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay sensitivity. Meta-analysis of IC₅₀ values across studies identifies outliers linked to methodological variability .

Q. What computational strategies are effective in predicting the nonlinear optical (NLO) properties of 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) with polarizable continuum models (PCM) calculates hyperpolarizability (β) and dipole moment. Basis sets like 6-311++G(d,p) account for electron correlation in bromine and fluorine atoms. Comparative analysis with experimental hyper-Rayleigh scattering data validates computational predictions. Substituent effects (e.g., bromine’s heavy atom effect) enhance NLO response by altering charge transfer pathways .

Q. How does the compound’s stereoelectronic profile affect its metabolic fate in in vitro hepatic microsome models?

- Methodological Answer : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH cofactor. LC-HRMS identifies metabolites:

- Phase I : Oxidative defluorination (m/z shift -18) or hydroxylation at the phenyl ring (m/z +16).

- Phase II : Glucuronidation (m/z +176) at the alcohol group.

Kinetic isotope effect (KIE) studies using deuterated analogs (C-D bonds at reactive sites) differentiate enzymatic vs. non-enzymatic pathways. Correlation with computed Fukui indices pinpoints susceptible sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.